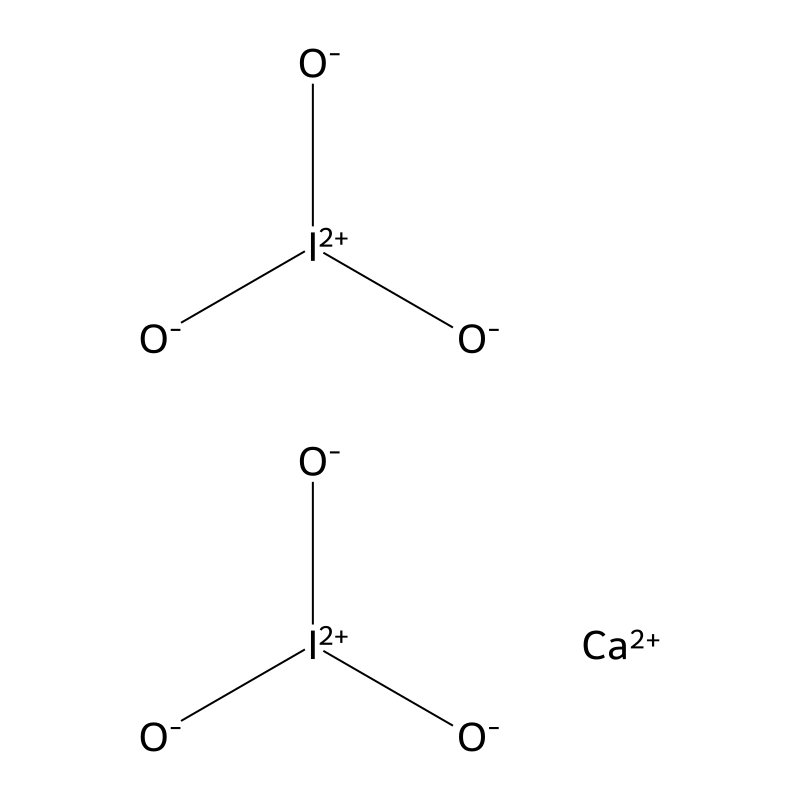Calcium iodate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Sol in nitric acid; insol in alcohol
Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C
More sol in aq soln of iodides and amino acid soln than in water
Soluble in nitric acid
Canonical SMILES
Nutritional Research
- Iodine Supplementation: One of the primary uses of calcium iodate in research is as a source of iodine for dietary studies. Iodine deficiency is a global health concern, and researchers use calcium iodate to investigate its effectiveness in preventing or correcting deficiencies ().
Material Science Research
Crystal Growth
Calcium iodate exhibits interesting crystallographic properties, making it a valuable material for crystal growth studies. Researchers investigate its use in developing new materials with specific functionalities, like piezoelectric materials used in sensors ().
Biomimetic Materials
The ability of calcium iodate to form complex structures inspires research in biomimetic materials. Scientists explore its potential in creating materials that mimic natural bone structures for applications in bone regeneration ().
Environmental Research
Iodine Redox Cycling
Calcium iodate plays a role in the environmental cycling of iodine. Researchers use it to study how iodine behaves in various environmental settings, such as soil and water, to understand its impact on ecosystems ().
Environmental Remediation
The oxidizing properties of calcium iodate are being explored for its potential in environmental remediation. Studies investigate its effectiveness in degrading pollutants or transforming them into less harmful forms ().
Calcium iodate is an inorganic compound with the chemical formula . It exists in two primary forms: anhydrous calcium iodate and monohydrate calcium iodate. Both forms are colorless salts that occur naturally as the minerals lautarite and bruggenite, respectively. A third mineral form is dietzeite, which contains chromate with the formula . Calcium iodate is recognized for its role as a source of iodine and is often utilized in various industrial and agricultural applications.
In the human body, dietary calcium iodate is absorbed in the small intestine and converted to iodide (I-), the active form of iodine []. Iodide is then transported throughout the body and concentrated in the thyroid gland, where it is essential for the synthesis of thyroid hormones. These hormones regulate various physiological processes, including metabolism, growth, and development [].
- Direct Synthesis: Chlorine gas is introduced into a mixture of iodine and water at low temperatures (10-15 °C) until iodine converts to iodic acid. Calcium hydroxide is then added to adjust the pH to 7, leading to the formation of calcium iodate .
- Metathesis Reaction: A solution of potassium iodate can react with calcium nitrate, resulting in the precipitation of calcium iodate and potassium nitrate. The reaction can be represented as:
- Thermal Decomposition: Calcium iodate decomposes upon heating, releasing toxic iodine vapors .
Calcium iodate exhibits biological activity primarily as a source of iodine, which is essential for thyroid function in animals and humans. It is often included in animal feed as a nutritional supplement to prevent iodine deficiency. The compound has been shown to enhance growth performance in livestock when used appropriately .
The synthesis of calcium iodate can be achieved through various methods:
- Chlorination Method: Chlorine gas reacts with a solution containing iodine and lime (calcium hydroxide) to form calcium iodate.
- Double Decomposition Method: This involves mixing solutions of potassium iodate and calcium nitrate, where calcium iodate precipitates out.
- Anodic Oxidation: Calcium iodide can be oxidized anodically to produce calcium iodate .
Calcium iodate has several applications across different industries:
- Animal Nutrition: Used as an iodine supplement in animal feed to prevent deficiencies.
- Food Industry: Acts as a preservative and quality enhancer in food products.
- Pharmaceuticals: Utilized in mouthwash formulations and as a nutritional supplement.
- Baking Industry: Serves as a quick-acting oxidant in dough conditioning for bread making .
Calcium iodate shares some similarities with other iodates but has distinct characteristics that set it apart:
| Compound | Formula | Unique Features |
|---|---|---|
| Potassium Iodate | Commonly used for iodine supplementation | |
| Sodium Iodate | More soluble than calcium iodate | |
| Lithium Iodate | Less common, used in specialized applications |
Calcium iodate's unique mineral forms (lautarite, bruggenite) and its dual role as both an oxidant and nutrient source distinguish it from these other compounds .
Physical Description
Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline]
Color/Form
COLORLESS
White crystals or powde
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Odor
Decomposition
Melting Point
UNII
GHS Hazard Statements
H272 (74.87%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (26.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (21.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (67.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (67.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (67.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Oxidizer;Corrosive;Irritant
Other CAS
Wikipedia
Lautarite
Use Classification
Methods of Manufacturing
General Manufacturing Information
Iodic acid (HIO3), calcium salt (2:1): ACTIVE
More stable in table salts than iodides...








